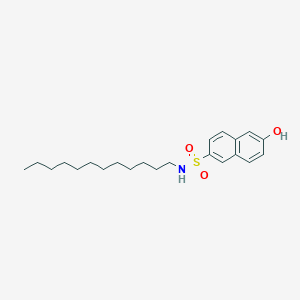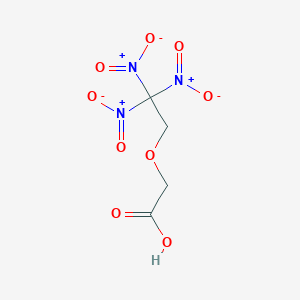
(2,2,2-Trinitroethoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2,2-Trinitroethoxy)acetic acid is an organic compound known for its high energetic properties It is characterized by the presence of three nitro groups attached to an ethoxy group, which is further connected to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2,2,2-Trinitroethoxy)acetic acid can be synthesized through the oxidation of 2,2,2-trinitroethyl ethers of allylic alcohol or ethylene glycol. The oxidation process typically involves the use of potassium permanganate (KMnO₄) in water in the presence of sulfuric acid (H₂SO₄). the yield under these conditions is relatively low, around 30% .
To improve the yield, alternative oxidizing agents such as chromium trioxide (CrO₃) or sodium periodate (NaIO₄) can be used. When 2,2,2-trinitroethyl ether of ethylene glycol and CrO₃ are used as reactants, the yield of this compound can reach approximately 60% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and safety measures.
Análisis De Reacciones Químicas
Types of Reactions
(2,2,2-Trinitroethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: As mentioned earlier, the compound can be synthesized through oxidation reactions.
Reduction: The nitro groups in the compound can be reduced to amine groups under suitable conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), sodium periodate (NaIO₄).
Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: this compound.
Reduction: (2,2,2-Trinitroethoxy)acetamide.
Substitution: Derivatives of this compound with different functional groups.
Aplicaciones Científicas De Investigación
(2,2,2-Trinitroethoxy)acetic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other high-energy compounds and materials.
Medicine: Research into its potential use as a drug or drug intermediate.
Industry: Utilized in the development of energetic materials, such as explosives and propellants.
Mecanismo De Acción
The mechanism of action of (2,2,2-Trinitroethoxy)acetic acid primarily involves the release of energy through the decomposition of its nitro groups. The compound’s high nitrogen content and the presence of nitro groups make it highly energetic. Upon decomposition, it releases a significant amount of energy, which can be harnessed for various applications.
Comparación Con Compuestos Similares
Similar Compounds
- (2,2,2-Trinitroethyl)acetate
- (2,2,2-Trinitropropyl)acetate
- (2,2,2-Trinitrobutyl)acetate
Uniqueness
(2,2,2-Trinitroethoxy)acetic acid is unique due to its specific structure, which includes an ethoxy group attached to the acetic acid moiety. This structure imparts distinct chemical and physical properties, such as higher stability and specific reactivity patterns, compared to other similar compounds .
Propiedades
Número CAS |
138648-90-5 |
|---|---|
Fórmula molecular |
C4H5N3O9 |
Peso molecular |
239.10 g/mol |
Nombre IUPAC |
2-(2,2,2-trinitroethoxy)acetic acid |
InChI |
InChI=1S/C4H5N3O9/c8-3(9)1-16-2-4(5(10)11,6(12)13)7(14)15/h1-2H2,(H,8,9) |
Clave InChI |
NBHZSAMMNNJMJK-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)OCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one](/img/structure/B14267739.png)
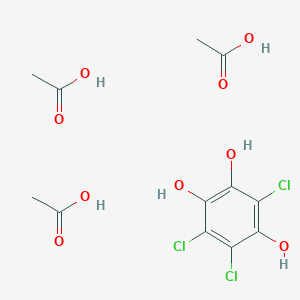

![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)
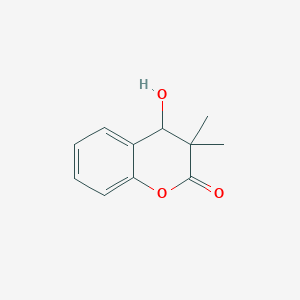
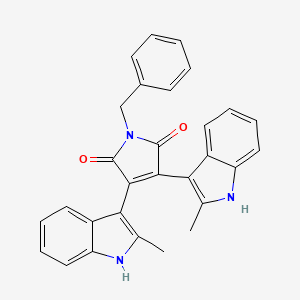
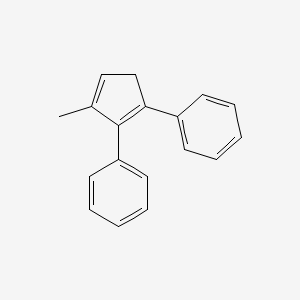

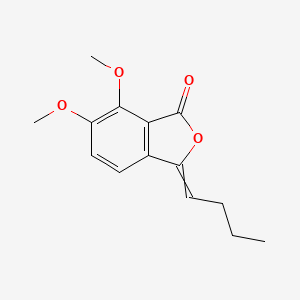

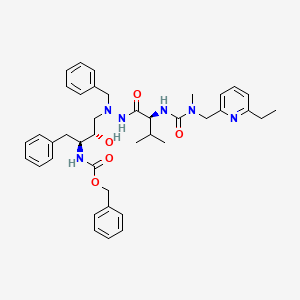
![2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl-](/img/structure/B14267796.png)

